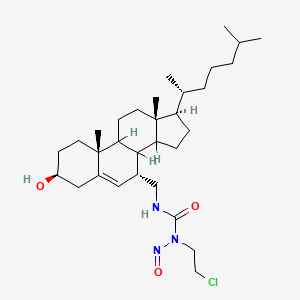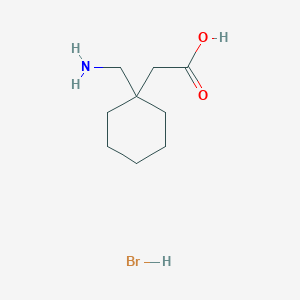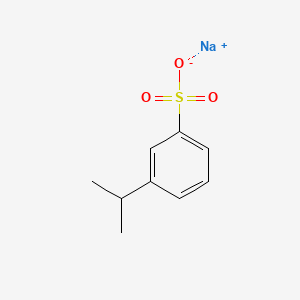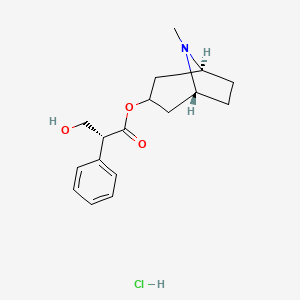
Hyoscyamine hydrochloride, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hyoscyamine hydrochloride, (+)-, is a tropane alkaloid and the levorotary isomer of atropine. It is a naturally occurring compound found in plants of the Solanaceae family, such as henbane, mandrake, and deadly nightshade (Atropa belladonna) . This compound is known for its anticholinergic properties and has been used in medicine for various therapeutic purposes, including the treatment of gastrointestinal disorders, bladder spasms, and certain heart conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of hyoscyamine hydrochloride typically involves the extraction of hyoscyamine from plant sources followed by chemical synthesis. One method involves using 2,4-dihydroxy-5-methoxybenzaldehyde as a starting material, adding a solvent and a catalyst, and performing a heat preservation reaction with a malonic acid compound at temperatures ranging from 0-300°C . The reaction mixture is then cooled, and the hyoscyamine is recrystallized using ethyl acetate to obtain a pure product .
Industrial Production Methods
Industrial production of hyoscyamine hydrochloride often involves large-scale extraction from plants such as Atropa belladonna. The extracted hyoscyamine is then purified and converted into its hydrochloride salt form through chemical reactions. This process ensures a high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Hyoscyamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Hyoscyamine can be oxidized to form scopolamine, another tropane alkaloid with similar properties.
Hydroxylation: The compound can undergo hydroxylation to form 6β-hydroxy-hyoscyamine.
Substitution: Hyoscyamine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Hydroxylation: Enzymes like hyoscyamine 6β-hydroxylase are often employed for this reaction.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products
Scopolamine: Formed through oxidation of hyoscyamine.
6β-Hydroxy-hyoscyamine: Formed through hydroxylation.
Wissenschaftliche Forschungsanwendungen
Hyoscyamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other tropane alkaloids and related compounds.
Biology: Studied for its effects on the nervous system and its role as an anticholinergic agent.
Medicine: Used in the treatment of gastrointestinal disorders, bladder spasms, and certain heart conditions.
Industry: Employed in the production of pharmaceuticals and as a research tool in various biochemical studies.
Wirkmechanismus
Hyoscyamine hydrochloride exerts its effects by competitively and non-selectively antagonizing muscarinic receptors in smooth muscle, cardiac muscle, and various glands . This antagonism inhibits the action of acetylcholine, leading to reduced muscle spasms, decreased secretion of fluids, and other therapeutic effects . The compound primarily targets muscarinic receptors M1, M2, and M3, affecting pathways involved in gastrointestinal motility, cardiac function, and glandular secretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atropine: A racemic mixture of hyoscyamine and its enantiomer, scopolamine.
Scopolamine: Another tropane alkaloid with similar anticholinergic properties but fewer adverse effects.
Cyclobenzaprine: A muscle relaxant with anticholinergic effects.
Uniqueness
Hyoscyamine hydrochloride is unique due to its specific isomeric form, which provides distinct pharmacological properties compared to its racemic mixture, atropine . It is also more potent in its anticholinergic effects, making it a valuable compound in medical treatments .
Eigenschaften
CAS-Nummer |
55-47-0 |
|---|---|
Molekularformel |
C17H24ClNO3 |
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H23NO3.ClH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-;/m0./s1 |
InChI-Schlüssel |
OJIPQOWZZMSBGY-QJUJUZMZSA-N |
Isomerische SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.Cl |
Kanonische SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



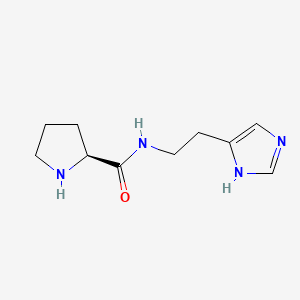
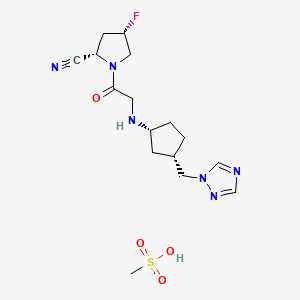
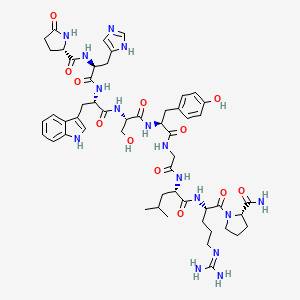
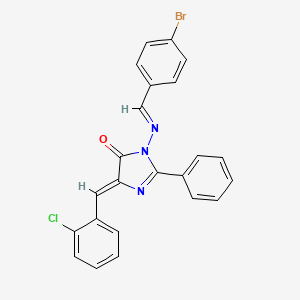
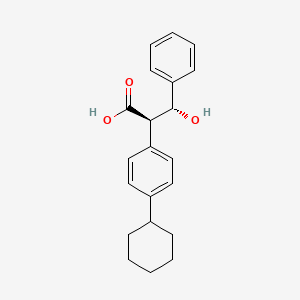
![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)
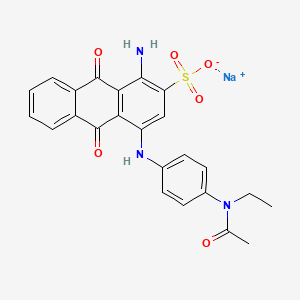
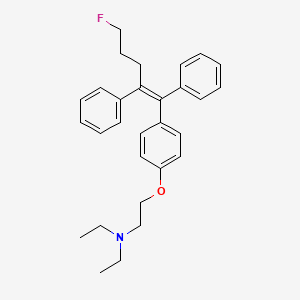
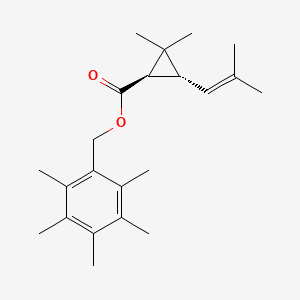
![(3Z)-5-fluoro-3-[[4-(imidazole-1-carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12775996.png)
